5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

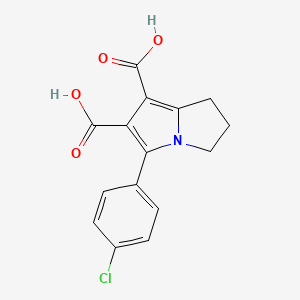

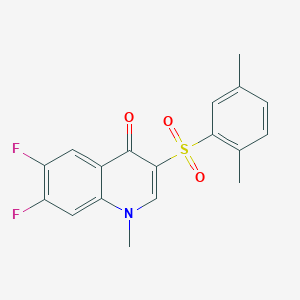

The compound “5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid” is a complex organic molecule. It contains a pyrrolizine core, which is a type of nitrogen-containing heterocycle. It also has a 4-chlorophenyl group attached to it, which is a phenyl ring with a chlorine atom at the 4th position. Additionally, it has two carboxylic acid groups at the 6th and 7th positions .

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrrolizine ring, being a heterocycle, may have interesting electronic properties due to the presence of nitrogen. The 4-chlorophenyl group is likely to be planar due to the structure of the phenyl ring .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The carboxylic acid groups could potentially undergo reactions such as esterification or amide formation. The pyrrolizine ring might participate in reactions involving its nitrogen atom or the carbon atoms in the ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as its size, shape, functional groups, and electronic properties would influence its solubility, melting point, boiling point, and other properties .Applications De Recherche Scientifique

Pharmacological Profile

- Enzyme Inhibition : A pyrrolizine derivative, 2,2-Dimethyl-6-(4-chlorophenyl)-7-phenyl, 2,3-dihydro-1H-pyrrolizine-5-yl)-acetic acid (ML 3000), has been identified as a dual inhibitor of cyclo-oxygenase and 5-lipoxygenase enzymes. This compound exhibits antiphlogistic, analgesic, antipyretic, antiasthmatic, and antiaggregative activities in animal experiments without causing gastrointestinal damage (Laufer, Tries, Augustin, & Dannhardt, 1994).

Anti-inflammatory and Anticancer Activities

- Selective Enzyme Inhibition : Various derivatives of 6-(4-chlorophenyl)-7-phenyl-2,3-dihydro-1H-pyrrolizine with functional groups at position 5 were synthesized and tested for their anti-inflammatory activity. Some derivatives showed selective inhibition of 5-lipoxygenase, with implications for potential therapeutic applications (Dannhardt & Kiefer, 1994).

- Antileukemic Activity : Compounds derived from 5-substituted dimethyl 2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylate have been evaluated for their antileukemic activity. Some bis(alkylcarbamates) derivatives showed promising results comparable to known antileukemic drugs (Ladurée et al., 1989).

Synthesis and Chemical Properties

- Synthesis of Key Intermediates : An efficient synthesis method for 6-(4-chlorophenyl)-2,2-dimethyl-7-phenyl-2,3-dihydro-1H-pyrrolizine, a key intermediate in the synthesis of licofelone, an anti-inflammatory drug, has been described. This provides insights into the chemical synthesis and potential scalability of such compounds (Rádl, Stach, Černý, & Klecán, 2009).

Miscellaneous Applications

- Amnesia Reversal Activity : A series of dihydro-1H-pyrrolizine-3,5(2H,6H)-diones were synthesized and evaluated for their potential in reversing electroconvulsive shock-induced amnesia in mice. This research opens the possibility of using pyrrolizine derivatives in treating memory-related disorders (Butler et al., 1987).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It’s known that indole derivatives, which this compound is a part of, bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, making them potential targets for this compound.

Mode of Action

Indole derivatives are known to interact with their targets in a way that leads to various biological activities . The specific interactions and resulting changes would depend on the exact nature of the target and the specific structure of the compound.

Biochemical Pathways

Indole derivatives are known to affect various biological activities, suggesting that they may influence a variety of biochemical pathways . The downstream effects of these pathways would depend on the specific targets and the nature of the compound’s interaction with these targets.

Result of Action

Given that indole derivatives are known to have various biological activities , it can be inferred that this compound may have similar effects at the molecular and cellular level.

Propriétés

IUPAC Name |

3-(4-chlorophenyl)-6,7-dihydro-5H-pyrrolizine-1,2-dicarboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO4/c16-9-5-3-8(4-6-9)13-12(15(20)21)11(14(18)19)10-2-1-7-17(10)13/h3-6H,1-2,7H2,(H,18,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSLYDOIZZNBGJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=C(N2C1)C3=CC=C(C=C3)Cl)C(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(4-chlorophenyl)-2,3-dihydro-1H-pyrrolizine-6,7-dicarboxylic acid | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[4-[3-(3,5-Dimethylpyrazol-1-yl)-6-oxopyridazin-1-yl]piperidin-1-yl]-2-oxoethyl]-1,3-benzoxazol-2-one](/img/structure/B2634284.png)

![1-(3,4-dimethylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634285.png)

![2,3,6-Trimethyl-4-oxo-3,4-dihydrofuro[2,3-d]pyrimidine-5-carboxylic acid](/img/structure/B2634291.png)

![8-ethoxy-3-(3-methoxyphenyl)-1-(3-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2634295.png)

![5-(2H-1,3-benzodioxol-5-yl)-N-[4-(morpholin-4-yl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B2634296.png)

![1-(4-butylphenyl)-4-(1-(prop-2-yn-1-yl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2634303.png)

![1-[(2-fluorophenyl)methyl]-2-(thiophen-2-yl)-1H-1,3-benzodiazole](/img/structure/B2634304.png)

![2-[1-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propyl]-1H-imidazole-4-carboxylic acid](/img/structure/B2634307.png)